molecular formula C5H3N5O2 B3331312 6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine CAS No. 80772-98-1

6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B3331312
CAS No.: 80772-98-1
M. Wt: 165.11 g/mol
InChI Key: OMTKLMWAALSLPG-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Academic Chemistry

Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic molecules. wisdomlib.orgopenmedicinalchemistryjournal.com These compounds, which feature nitrogen atoms within their ring structures, are integral to numerous biological processes. wisdomlib.orgnih.gov Their structural diversity and ability to participate in various chemical reactions make them essential building blocks in the development of pharmaceuticals and advanced organic materials. wisdomlib.org In fact, an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of small-molecule drugs contain a nitrogen heterocycle, highlighting their privileged status in drug design. openmedicinalchemistryjournal.commsesupplies.com

The significance of these compounds extends to agrochemicals, where over 70% of modern crop protection agents incorporate heterocyclic structures with nitrogen atoms. msesupplies.com They are also fundamental components in dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.com The presence of nitrogen atoms allows these heterocycles to mimic endogenous metabolites and interact with biological targets, often through hydrogen bonding, making them a major focus of ongoing research in chemical and life sciences. openmedicinalchemistryjournal.comnih.gov

Overview ofekb.egwisdomlib.orgnih.govTriazolo[1,5-a]pyrimidine Scaffold in Research

Among the diverse families of nitrogen heterocycles, the ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidine (TP) scaffold has emerged as a particularly important and versatile structure in research, especially in medicinal chemistry. ekb.egekb.eg First reported in 1909, this fused heterocyclic system is composed of a 1,2,4-triazole (B32235) ring fused to a pyrimidine (B1678525) ring. nih.gov While it can be found in natural products like Essramycin, the majority of biologically active TP compounds are synthetic. nih.govnih.gov

The TP scaffold's utility stems from its remarkable versatility. nih.gov Structurally, the TP ring system is isoelectronic with purines, which are fundamental components of DNA and RNA. This similarity has led to its investigation as a purine (B94841) surrogate in drug design. nih.gov However, its applications extend beyond simple isosteric replacement. Depending on the substituents, the TP ring has also been described as a potential bioisostere for the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine. nih.gov

Research has demonstrated that derivatives of the ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidine scaffold possess a wide spectrum of pharmacological activities. nih.gov This has made it a prominent scaffold in the design of novel agents targeting various biological pathways. ekb.eg The most common synthetic routes to this scaffold include the cyclocondensation of aminotriazoles with 1,3-dicarbonyl compounds, the Dimroth rearrangement of ekb.egwisdomlib.orgnih.govtriazolo[4,3-a]pyrimidines, and oxidative cyclization reactions. nih.gov

Specific Research Focus on 6-Nitro-ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidine Compounds

Within the broader class of TP derivatives, significant research has been directed toward 6-nitro- ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines. The introduction of a nitro group, a strong electron-withdrawing moiety, into the pyrimidine ring significantly influences the chemical properties and reactivity of the scaffold.

One area of investigation has been the synthesis of these nitro-substituted compounds. A method has been developed for the synthesis of 2-aryl-6-nitro- ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines through the oxidative cyclization of the corresponding nitropyrimidinyl hydrazones. researchgate.net Another approach involves a multi-component, one-pot method for creating related pyrimido[5,4-e]azolo[1,5-a]pyrimidines. researchgate.net The synthesis of a sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one, a structural analog of the A2a adenosine (B11128) receptor antagonist ZM-241385, has also been reported, starting from an aminoazole and ethoxymethylenenitroacetate. mdpi.com

The chemistry of 6-nitro- ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines is characterized by the electron-deficient nature of the pyrimidine ring. This facilitates nucleophilic addition reactions. researchgate.net For instance, the reaction of 2-aryl-6-nitro- ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines with C-nucleophiles can occur under mild, base-free conditions to yield stable dihydro derivatives. researchgate.net Furthermore, a method has been developed to introduce a sulfo group into the molecule via a nucleophilic addition reaction. urfu.ru

Research into the biological activities of these specific compounds has yielded promising findings. For example, certain 6-nitro- ekb.egwisdomlib.orgnih.govtriazolo[1,5-a]pyrimidines have demonstrated antiglycation activity, which is relevant for preventing the formation of advanced glycation end-products (AGEs) associated with diabetic complications. researchgate.net Additionally, some synthesized sulfonated derivatives have been evaluated for antimicrobial activity against strains of dermatophyte fungi, yeast-like fungi, and Neisseria gonorrhoeae. urfu.ru The development of polyphenol-modified azolo-azines, including 6-nitro-triazolo-azines, has also been explored for potential antioxidant and antiviral properties. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N5O2/c11-10(12)4-1-6-5-7-3-8-9(5)2-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTKLMWAALSLPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NC=NN21)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277827
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80772-98-1
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80772-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitro[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 6 Nitro 1 2 3 Triazolo 1,5 a Pyrimidine and Its Derivatives

Classical Nitration Approaches

The introduction of a nitro group onto the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is a fundamental method for the synthesis of its 6-nitro derivatives. This is typically achieved through electrophilic nitration of a pre-formed azolopyrimidine ring system.

Nitration of Aminoazolo[1,5-a]pyrimidines

A primary route to obtaining 6-nitroazolo[1,5-a]pyrimidines involves the direct nitration of the heterocyclic core. nih.gov Research has demonstrated that various nitroazolopyrimidines can be successfully synthesized through nitration, among other reactions like chlorodeoxygenation and amination. nih.gov This approach leverages the reactivity of the pyrimidine (B1678525) ring within the fused system. The process generally involves treating the parent azolopyrimidine with a suitable nitrating agent, leading to the substitution of a hydrogen atom with a nitro group (NO₂), predominantly at the electron-deficient positions of the pyrimidine ring. The synthesis of 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones, for instance, has been developed based on the promising biological activities of their structural analogs. nih.gov

Influence of Nitrating Agents and Reaction Conditions

The outcome of nitration reactions is highly dependent on the specific nitrating agents used and the reaction conditions, particularly the concentration of the acid. rsc.orgnih.gov Studies on fused pyrimidine derivatives show that varying the concentration of nitric acid can lead to different products selectively. nih.gov For example, using concentrated nitric acid can result in the formation of a nitramide (B1216842) derivative, whereas lower concentrations (below 70%) may yield nitrate (B79036) salts or even ring-opened products. nih.gov

The reaction of 5,7-diamino- researchgate.netresearchgate.netmdpi.comoxadiazolo[3,4-d]pyrimidine with nitric acid illustrates this dependency clearly. Treatment with 70% nitric acid at room temperature or 15% nitric acid at reflux initially forms the nitramide derivative. rsc.org However, prolonged reaction in dilute nitric acid can lead to hydrolysis and the formation of a nitrate salt. rsc.org This highlights the critical role that reaction parameters play in directing the synthetic pathway towards the desired nitro-substituted product.

Table 1: Effect of Nitric Acid Concentration on Product Formation

Starting Material Nitric Acid Conc. Conditions Major Product Reference
5,7-diamino- researchgate.netresearchgate.netmdpi.comoxadiazolo[3,4-d]pyrimidine Concentrated Room Temp N-(5-amino-4,5-dihydro- researchgate.netresearchgate.netmdpi.comoxadiazolo[3,4-d]pyrimidin-7-yl)nitramide nih.gov
5,7-diamino- researchgate.netresearchgate.netmdpi.comoxadiazolo[3,4-d]pyrimidine <70% - Fused ring nitrate salt / Ring open nitrate salt nih.gov

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) offer an efficient and atom-economical approach for the one-pot synthesis of complex heterocyclic structures like researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines. researchgate.net These strategies involve the reaction of three or more starting materials to form a single product that incorporates the majority of the atoms from the reactants.

Condensation Reactions Utilizing 3-Aminoazoles and Related Synthons

A prevalent MCR strategy involves the cyclocondensation of 3-amino-1,2,4-triazole with various synthons. nih.govresearchgate.net The most common approach is the reaction of a 3-aminotriazole with a 1,3-dicarbonyl compound or its equivalent to construct the pyrimidine ring. nih.govbu.edu.eg

Specifically for the synthesis of 6-nitro derivatives, a three-component condensation has been developed using 3-aminotriazole, various aldehydes, and N-methyl-1-(methylthio)-2-nitroethenamine (a ketene (B1206846) N,S-acetal). nih.gov This reaction yields novel N-methyl-6-nitro-5-aryl-3,5-dihydro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-7-amines. nih.gov Another targeted synthesis involves the two-step reaction of 3-amino-5-(furan-2-yl)-1H-1,2,4-triazole with ethyl 2-nitro-3-ethoxyacrylate (ethoxymethylenenitroacetate), which directly furnishes 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. mdpi.com

The versatility of this approach is demonstrated by the wide array of components that can be employed, as shown in the table below.

Table 2: Examples of Multi-Component Reactions for researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine Synthesis

Component 1 Component 2 Component 3 Product Type Reference
3-Aminotriazole Aldehyde N-methyl-1-(methylthio)-2-nitroethenamine 6-Nitro-5-aryl-dihydro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-7-amine nih.gov
3-Amino-1,2,4-triazole Aldehyde Ethyl 3-oxohexanoate 1,2,4-Triazolo[1,5-a]pyrimidine researchgate.net
5-Amino-1-phenyl-1H-1,2,4-triazole Aromatic Aldehyde Ethyl acetoacetate Ethyl 1,5-dihydro- researchgate.netresearchgate.netresearchgate.nettriazolo[4,3-a]pyrimidine-6-carboxylate mdpi.com

Exploration of Catalytic Systems and Promoters

The efficiency of multi-component reactions for synthesizing triazolo[1,5-a]pyrimidines can often be enhanced by the use of catalysts or promoters. A variety of catalytic systems have been explored, ranging from traditional acids to environmentally benign options.

For the synthesis of 6-nitro derivatives, the Brønsted-Lowry acid, trichloroacetic acid, has been used as an effective promoter in either acetonitrile (B52724) or water. nih.gov Green chemistry approaches have also been successfully applied, utilizing natural catalysts. For example, a three-component reaction to form researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been achieved using lemon juice as a green acidic catalyst in an aqueous medium. rsc.org In a different approach, maltose, a commercially available and eco-friendly carbohydrate, was used to catalyze the one-pot synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine-6-carboxamide derivatives under solvent-free conditions. researchgate.net

Interestingly, some of these condensation reactions can proceed efficiently without any catalyst, highlighting the inherent reactivity of the chosen synthons. researchgate.net

Table 3: Catalytic Systems for the Synthesis of researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines

Catalyst/Promoter Reaction Type Conditions Advantage Reference
Trichloroacetic Acid Three-component condensation Room Temperature Promotes cyclization to 6-nitro derivatives nih.gov
Lemon Juice Three-component reaction Water-ethanol Green, natural catalyst rsc.org
Maltose One-pot synthesis Solvent-free Eco-friendly, cheap researchgate.net

Oxidative Cyclization and Annulation Techniques

An alternative synthetic route to the researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine ring system involves oxidative cyclization or annulation. nih.gov This method typically involves the formation of an intermediate which then undergoes an oxidation-induced ring closure to form the final fused heterocyclic product. researchgate.net

A method has been specifically developed for the synthesis of nitro-substituted researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidines based on the oxidative cyclization of corresponding nitropyrimidinyl hydrazones of aromatic aldehydes. researchgate.net In a related procedure, 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, formed through a Michael reaction followed by heterocyclization, can be aromatized to the corresponding 6-nitro- researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine derivatives. researchgate.net The oxidation of these tetrahydro derivatives was successfully achieved using manganese(IV) oxide, yielding previously unknown functionalized 2-substituted 5,7-bis(4-methoxyphenyl)-6-nitro-1,2,4-triazolo-[1,5-a]pyrimidines. researchgate.net This demonstrates that oxidative aromatization is a viable strategy to access these target compounds, refuting earlier claims that such aromatization was not possible. researchgate.netresearchgate.net

Oxidative Cyclization of Hydrazone Precursors

A notable method for synthesizing nitro-substituted researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines involves the oxidative cyclization of corresponding nitropyrimidinyl hydrazone precursors. researchgate.net This strategy typically begins with the condensation of a substituted hydrazine (B178648) with an aldehyde or ketone to form a hydrazone. The subsequent step involves an intramolecular cyclization, promoted by an oxidizing agent, to form the fused triazole ring.

For instance, a developed synthesis for 2-aryl-6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines is based on the oxidative cyclization of nitropyrimidinyl hydrazones derived from aromatic aldehydes. researchgate.net While research has also explored the oxidative cyclization of 6-chloro-4-pyrimidinylhydrazones using iodobenzene (B50100) diacetate (IBD), this process leads to the formation of researchgate.netresearchgate.netnih.govtriazolo[1,5-c]pyrimidine derivatives through a Dimroth rearrangement. nih.gov A general route to the broader researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine class also includes the oxidative cyclization of pyrimidin-2-yl-amidines. nih.gov

The oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines represents another critical oxidative step to yield the fully aromatized system. mdpi.com It has been shown that previously held beliefs about the inability to aromatize these dihydro compounds can be overcome. researchgate.netmdpi.com However, the success of this oxidation is highly dependent on the substitution pattern; compounds bearing an electron-donor substituent at the seventh position may undergo decomposition during the oxidation process. mdpi.com

Table 1: Oxidation of 4,7-dihydro-6-nitro-5-methyl-7-phenyl-pyrazolo[3,4-d] researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine

OxidantSolventTemperature (°C)Time (h)Yield (%)Reference
IodylbenzeneAcetonitrile80349 researchgate.net
PhenyliododiacetateAcetonitrile80181 researchgate.net
PhenyliododiacetateDichloromethane40377 researchgate.net
PhenyliododiacetateChloroform60375 researchgate.net
PhenyliododiacetateAcetic Acid80164 researchgate.net

Annulation Strategies for Pyrimidine Ring Construction

The construction of the pyrimidine ring onto a 1,2,4-triazole (B32235) precursor is a common and versatile strategy. nih.gov This approach, known as annulation, typically involves the reaction of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated system. nih.govnih.gov This cyclocondensation reaction builds the pyrimidine ring, yielding the fused researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold.

A specific example is the two-step synthesis of 2-furyl-6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-one, which begins with the reaction of an aminoazole and ethyl ethoxymethylenenitroacetate. mdpi.com This reaction proceeds via cyclocondensation, where the strong electron-withdrawing effect of the nitro group contributes to the NH-acidity of the resulting azoloazine system. mdpi.com

Multicomponent reactions offer an efficient route for constructing dihydrogenated versions of the target scaffold. The reaction between 3-aminoazoles, 1-morpholino-2-nitroalkenes, and various aldehydes leads to the formation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. mdpi.comresearchgate.net These intermediates can then be oxidized to their aromatic counterparts. mdpi.com

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the use of advanced technologies and sustainable practices to improve efficiency and reduce environmental impact.

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has become a valuable tool for preparing researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, offering significant advantages such as dramatically reduced reaction times, cleaner product formation, and improved yields compared to conventional heating methods. rsisinternational.orgnih.gov

Several protocols have been developed utilizing this technology. One such method involves the three-component reaction of 5-(methylthio)-2H-1,2,4-triazol-3-amine, a β-dione, and an aromatic aldehyde in ethanol (B145695) under microwave irradiation to produce substituted researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines. rsisinternational.org Another established approach is a catalyst-free synthesis that uses enaminonitriles and benzohydrazides in toluene, heated by microwaves, to form the desired heterocyclic products. mdpi.com This method involves a tandem reaction sequence of transamidation, nucleophilic addition, and condensation. mdpi.com The efficiency of microwave heating is also demonstrated in multicomponent strategies for related pyrazolo[1,5-a]pyrimidines, which can be synthesized from 3-aminopyrazoles, aldehydes, and sulfoxonium ylides in short reaction times. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeConditionsReaction TimeYieldReference
Three-component condensationMicrowave (120°C)10-15 minHigh rsisinternational.org
Three-component condensationConventional (Reflux)8-10 hoursModerate rsisinternational.org
Catalyst-free tandem reactionMicrowave (140°C)ShortGood to Excellent mdpi.com
Acid-promoted heterocyclizationMicrowave (55°C)Not specified63-86% nih.gov
Acid-promoted heterocyclizationConventionalNot specifiedLower than MW nih.gov

Green Chemistry Principles in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine-based heterocycles to minimize environmental impact and enhance safety. rasayanjournal.co.in These approaches focus on using less hazardous reagents, employing safer solvents (or solvent-free conditions), and improving atom economy. rasayanjournal.co.inshd-pub.org.rs

Methods such as microwave-assisted synthesis and multicomponent reactions are inherently greener as they often lead to shorter reaction times, reduced energy consumption, and simplified workup procedures. rasayanjournal.co.in A catalyst-free, microwave-assisted synthesis of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyridines has been described as an eco-friendly method. mdpi.com For the synthesis of related pyrimidine derivatives, strategies have been developed that utilize one-pot methodologies and efficient catalysts, such as phase transfer catalysts, to adhere to green chemistry principles. shd-pub.org.rs The use of such sustainable techniques can result in high yields of high-quality products while reducing waste generation. rasayanjournal.co.in

Derivatization and Functionalization Strategies

Once the core 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine structure is synthesized, it can be further modified to introduce a wide range of substituents and functional groups, allowing for the fine-tuning of its chemical and biological properties.

Introduction of Substituents on the Core Structure

The 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is reactive towards various chemical transformations, enabling the introduction of diverse functional groups. For example, 2-aryl-6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines can react with C-nucleophiles under mild, base-free conditions to yield stable 1,5-dihydro adducts in high yields. researchgate.net

A key functionalization strategy involves the oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to create the corresponding aromatic 6-nitro- researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidines, a reaction whose success is influenced by the substituent at the 7-position. mdpi.com The synthesis of 5,7-diaryl-6-nitro derivatives has been achieved through a Michael reaction followed by heterocyclization and subsequent oxidation. researchgate.net

Furthermore, various substituents can be introduced by designing the synthesis from appropriately derivatized starting materials. A series of researchgate.netresearchgate.netnih.govtriazolo[1,5-a]pyrimidine indole (B1671886) derivatives was synthesized using a molecular hybridization strategy, demonstrating the scaffold's tolerance for complex appendages. nih.gov Functionalization can also be achieved through reactions such as chlorodeoxygenation and amination on the pyrimidine ring to create novel analogues. researchgate.net

Functional Group Transformations (e.g., nitro group reduction to amino functionality)

The transformation of the nitro group in 6-nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine and its derivatives is a key synthetic step, enabling the introduction of an amino functionality. This conversion is significant as the resulting 6-amino- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidines serve as crucial precursors for the synthesis of more complex heterocyclic systems, such as 1,2,4-triazolo[5,1-b]purines. doaj.org The reduction of the nitro group is a well-established method to furnish the corresponding amino derivatives in good yields. doaj.org

One prominent method for this transformation is electrochemical reduction. For instance, the electrochemical reduction of 5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine monohydrate in an acidic aqueous medium (Britton-Robinson buffer solution at pH 2) on a glassy carbon electrode occurs in a single, irreversible six-electron step to yield 5-methyl-6-amino-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine. mdpi.com This process has been shown to be efficient, with the final product being isolated in a high yield of 82% after electrolysis. mdpi.com The reaction proceeds through the direct reduction of the nitro group to an amino group. mdpi.com

The utility of the nitro group as a precursor to the amino group is not limited to electrochemical methods. It is recognized as a "quasi-form" of the amino group, providing a strategic pathway for the synthesis of complex molecules like azolo-annelated purines. nih.gov This highlights the synthetic importance of the nitro-to-amino group transformation in this class of compounds.

The following table summarizes the key findings for the reduction of a representative 6-nitro- researchgate.netmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivative:

Starting MaterialProductReagents and ConditionsYieldReference
5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide L-arginine monohydrate5-methyl-6-amino-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidineElectrolysis in Britton-Robinson buffer solution (pH 2), glassy carbon electrode82% mdpi.com

Structural Elucidation and Conformational Analysis in 6 Nitro 1 2 3 Triazolo 1,5 a Pyrimidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of novel chemical entities. For 6-nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidine and its analogues, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular framework and identifying functional groups.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

For instance, in studies of related substituted researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidines, ¹H NMR spectra are used to identify the chemical environment of protons attached to the heterocyclic rings. The chemical shifts, splitting patterns, and coupling constants provide valuable information about the substitution pattern on the pyrimidine (B1678525) and triazole rings. Similarly, ¹³C NMR spectroscopy is employed to determine the number and electronic environment of carbon atoms within the molecule. The characterization of derivatives such as 2-furyl-6-nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidin-7-one and various 5-methyl-6-nitro-7-alkylamino-tetrazolo[1,5-a]pyrimidines has been successfully achieved using these NMR techniques. nih.govmdpi.com In the latter case, the presence of tautomeric forms was confirmed by the observation of doubled signals in the ¹H NMR spectra. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound (Note: Data for a substituted derivative is provided for illustrative purposes due to the absence of specific data for the parent compound.)

Compound Technique Solvent Chemical Shifts (δ, ppm)

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the characteristic functional groups present in a molecule by measuring the absorption of infrared radiation. For 6-nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidine, the most prominent functional group is the nitro group (NO₂).

In studies of closely related 6-nitro-substituted azolopyrimidines, the characteristic asymmetric and symmetric stretching vibrations of the nitro group are consistently observed. nih.gov The asymmetric stretching vibration typically appears in the range of 1585-1606 cm⁻¹, while the symmetric stretching vibration is found around 1320-1328 cm⁻¹. guidechem.comnih.gov The presence of these strong absorption bands in the IR spectrum is a key indicator of the successful nitration of the researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidine scaffold.

Table 2: Characteristic Infrared Absorption Bands for the Nitro Group in Related Compounds

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Reference Compounds
Asymmetric NO₂ Stretch 1585 - 1606 7-alkylamino-6-nitrotetrazolo[1,5-a]pyrimidines

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure of the parent 6-nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidine is not described in the available literature, crystallographic studies on its derivatives have been crucial for confirming their molecular geometry.

For example, the structure of the sodium salt of 2-furyl-6-nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidin-7-one was confirmed by an X-ray diffraction analysis. mdpi.com Such studies on related compounds are vital for understanding the planarity of the fused ring system and the orientation of substituents. This information is critical for structure-activity relationship (SAR) studies in drug design.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample, which is then compared to the theoretical percentages calculated from the proposed molecular formula. The molecular formula for 6-nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidine is C₅H₃N₅O₂. nih.gov

For various synthesized derivatives of this heterocyclic system, elemental analysis has been used to confirm that the empirical formula of the synthesized compound matches the expected molecular formula. nih.gov A close correlation between the found and calculated elemental percentages provides strong evidence for the purity and correct composition of the compound.

Table 3: Elemental Composition of 6-Nitro- researchgate.netguidechem.comnih.govtriazolo[1,5-a]pyrimidine

Element Symbol Atomic Mass Number of Atoms Total Mass Percentage
Carbon C 12.01 5 60.05 36.39%
Hydrogen H 1.01 3 3.03 1.84%
Nitrogen N 14.01 5 70.05 42.43%
Oxygen O 16.00 2 32.00 19.38%

| Total | | | | 165.13 | 100% |

Reactivity Profiles and Chemical Transformations of 6 Nitro 1 2 3 Triazolo 1,5 a Pyrimidine

Electrophilic Reactions

The electron-deficient character of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine ring system, further intensified by the C6-nitro substituent, generally makes electrophilic substitution reactions challenging. The pyrimidine (B1678525) ring, in particular, is highly deactivated.

The introduction of additional nitro groups onto the 6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine core via electrophilic substitution is a demanding reaction that depends heavily on the reaction conditions and the nature of the substituents already present on the ring system. researchgate.netdocumentsdelivered.com For the parent pyrazolo[1,5-a]pyrimidine (B1248293) system, the orientation of nitration is strongly dependent on the reagent used; mixed nitric and sulfuric acids typically yield the 3-nitro compound, whereas nitric acid in acetic anhydride (B1165640) results in the 6-nitro derivative. researchgate.netdocumentsdelivered.com An addition-elimination sequence has been proposed to account for the observed 6-nitration in these systems. researchgate.netdocumentsdelivered.com

In derivatives of the related azolo[1,5-a]pyrimidine series, nitration can lead to the electrophilic substitution of a hydrogen atom with a second nitro group in the pyrimidine ring. nih.gov For instance, the nitration of certain azoloazine precursors can yield dinitro derivatives, indicating that under forcing conditions, further electrophilic substitution is possible. nih.gov The investigation into the nitration of various azolo[1,5-a]pyrimidin-7-amines has shown that agents like a mixture of concentrated nitric and sulfuric acid can successfully introduce a nitro group at the C6 position to furnish 6-nitro researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-7-amines. researchgate.net

Nucleophilic Reactions

The pronounced electron deficiency of the 6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine system makes it a prime candidate for various nucleophilic reactions. These can range from the displacement of the nitro group to additions to the ring, and in some cases, ring-opening transformations.

The nitro group at the C6 position is a potential leaving group that can be displaced by strong nucleophiles. While direct examples on 6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine are specific, studies on structurally related nitro-substituted researchgate.netresearchgate.netmdpi.comtriazolo[5,1-c] researchgate.netresearchgate.netmdpi.comtriazines provide valuable models for this reactivity. urfu.rudoaj.org In these systems, the nucleophilic substitution of the nitro group has been demonstrated with various nucleophiles. urfu.ru

For example, the reaction with sulfur nucleophiles like L-cysteine and L-glutathione has been studied as a model for the metabolic transformations of related antiviral drugs. urfu.ru This suggests that the nitro group can be displaced by thiols. Similarly, reactions with amines, such as morpholine, can lead to the substitution of the nitro group. doaj.org The mechanism for this transformation in related triazolotriazines is proposed to proceed via the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly when the reaction at elevated temperatures leads to the formation of nitro group substitution products. doaj.org

The electron-poor pyrimidine ring of 6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine is highly susceptible to nucleophilic addition. These additions can occur with a variety of nucleophiles, often under mild, base-free conditions, leading to stable dihydro adducts. researchgate.net The introduction of a nitro group into aromatic or heteroaromatic nuclei significantly increases their electron-deficient character, making them highly susceptible to nucleophilic addition processes. nih.gov

Research has shown that 2-aryl-6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines react with C-nucleophiles, such as indoles and pyrroles, to give stable 4,5-dihydro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidines in high yields. researchgate.net In some cases, the reaction with a nucleophile can lead to the opening of one of the heterocyclic rings. researchgate.net For instance, the reaction of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-ones with strong bases like alkoxides can cause the triazole ring to open. researchgate.net Conversely, when there is no substituent at the C5 position, reaction with sterically unhindered amines can lead to the opening of the azine (pyrimidine) ring. researchgate.net

Below is a table summarizing representative nucleophilic addition reactions on the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine ring system and related scaffolds.

SubstrateNucleophileProduct TypeConditionsYieldReference
2-Aryl-6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidinesC-Nucleophiles (e.g., Indoles)Stable 1,5-dihydro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidinesMild, base-freeUp to 94% researchgate.net
6-Nitroisoxazolo[4,3-b]pyridines (Superelectrophile Model)1,3-Dicarbonyl compounds1,4-DihydropyridinesBase-free, mildNot specified nih.gov
6-Nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-onesPrimary Amines (no C5-substituent)Azine ring-opened products (e.g., 4-alkyl-3-amino-1,2,4-triazoles)Not specifiedNot specified researchgate.net
v-Triazolo[4,5-d]pyrimidines (8-azapurines)Potassium hydrogen sulphite7-Substituted 6,7-dihydro-derivativesNot specifiedNot specified rsc.org

Reduction Reactions

The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction.

The reduction of the nitro group at the C6 position of the researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine scaffold to an amino group is a key chemical transformation. This reaction significantly alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. This transformation is crucial for synthesizing derivatives with different biological and chemical profiles.

A well-established method involves the reduction of 6-nitro researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-7-amines. researchgate.net This reaction produces the corresponding researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine-6,7-diamines in high yields. researchgate.net This conversion highlights a reliable pathway to introduce an amino group at the C6 position, providing a versatile intermediate for further functionalization.

The table below summarizes the reduction of a representative 6-nitro- researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivative.

Starting MaterialProductReaction TypeYieldReference
6-Nitro researchgate.netresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-7-amines researchgate.netresearchgate.netmdpi.comTriazolo[1,5-a]pyrimidine-6,7-diaminesNitro group reduction86–89% researchgate.net

Ring Transformations and Rearrangements

The Dimroth rearrangement is a well-known isomerization in nitrogen-containing heterocycles, involving the transposition of endocyclic and exocyclic heteroatoms through a ring-opening and ring-closing sequence. wikipedia.orgnih.gov This rearrangement is common in the synthesis of acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidines, where the isomeric acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyrimidine, often formed initially, rearranges to the more thermodynamically stable [1,5-a] isomer under acidic or thermal conditions. nih.govresearchgate.net

However, for the 6-nitro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine scaffold itself, the Dimroth rearrangement is not a commonly reported transformation. The acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine system is generally considered the more stable isomer compared to its [4,3-a] and [1,5-c] counterparts. nih.govbenthamscience.com While factors such as pH and substituents can influence the rearrangement rate in related systems, specific studies detailing the Dimroth rearrangement pathways for 6-nitro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine are not extensively documented in the scientific literature. The stability of the [1,5-a] fused ring system suggests that it does not readily undergo this type of isomerization.

Oxidative Processes and Aromatization

Oxidative reactions are significant in modifying the pyrimidine ring of the 6-nitro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidine system, particularly in the conversion of its dihydro derivatives to the fully aromatic state.

The synthesis of substituted 6-nitro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidines can proceed through dihydro intermediates, specifically 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines. It was previously thought that these dihydro derivatives could not be aromatized while preserving the nitro group. However, recent research has refuted this, establishing effective methods for their oxidative aromatization.

The oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines to their aromatic counterparts has been successfully achieved using various oxidizing agents. The choice of oxidant and solvent significantly impacts the reaction yield. Studies have shown that reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) and manganese(IV) oxide (MnO₂) are effective for this transformation. For instance, the oxidation of various substituted 4,7-dihydro-6-nitro-5-methyl-7-phenylazolo[1,5-a]pyrimidines has been systematically studied, demonstrating the feasibility of this process.

The success of the aromatization is also dependent on the nature of the substituents on the pyrimidine ring. While many derivatives can be oxidized in moderate to high yields, the presence of a strong electron-donating group at position seven can lead to decomposition instead of aromatization.

Oxidation of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines
SubstrateOxidantSolventTemperature (°C)Time (h)Yield (%)
2-Cyano-5-methyl-6-nitro-7-phenyl-4,7-dihydro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidinePhI(OAc)₂CH₃CN811281
2-Cyano-5-methyl-6-nitro-7-phenyl-4,7-dihydro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidineMnO₂CH₃CN811249
2,5-Dimethyl-6-nitro-7-phenyl-4,7-dihydro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidinePhI(OAc)₂CH₃CN811250
5-Methyl-6-nitro-7-phenyl-2-(trifluoromethyl)-4,7-dihydro- acs.orgwikipedia.orgnih.govtriazolo[1,5-a]pyrimidinePhI(OAc)₂CH₃CN811266

During the oxidative aromatization of 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines, a competing reaction of oxidative degradation can occur, particularly when certain substituents are present. This degradation is prominent in derivatives carrying an electron-donating substituent at the C7 position of the pyrimidine ring.

The proposed mechanism for this degradation involves the initial oxidation of the dihydro-azolo-pyrimidine. The presence of an electron-donating group at C7 facilitates the formation of a cationic intermediate that is susceptible to nucleophilic attack, leading to ring opening and subsequent decomposition. This phenomenon has been investigated through a combination of experimental data, electrochemical experiments, and quantum-chemical calculations. The calculations support the idea that the stability of the carbocation at C7 is a critical factor determining whether the reaction proceeds towards aromatization or degradation. If the substituent at C7 can effectively stabilize a positive charge, the molecule is more prone to decomposition pathways.

Computational and Theoretical Investigations of 6 Nitro 1 2 3 Triazolo 1,5 a Pyrimidine

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure, geometry, and energetic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for studying medium-sized systems like the triazolopyrimidine scaffold.

The researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine (TP) scaffold is an aza-indolizine system described as a delocalized 10-π electron system. nih.gov This system consists of an electron-rich five-membered triazole ring fused to an electron-deficient six-membered pyrimidine (B1678525) ring. nih.gov The introduction of a powerful electron-withdrawing nitro group at the 6-position significantly influences the electronic distribution and geometry of the parent ring.

Quantum chemical calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These theoretical structures can be validated by comparison with experimental data from X-ray diffraction analysis, which has been performed for several derivatives like the sodium salt of 2-furyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one. mdpi.com For instance, single-crystal X-ray analysis was used to confirm the substitution pattern of 2-chloro-4-(3-nitro-1H-1,2,4-triazol-1-yl)pyrimidine, an isomer of the title compound. nih.gov

Electronic structure analysis also involves the examination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the HOMO-LUMO gap are crucial for understanding the chemical reactivity and kinetic stability of the molecule. Theoretical calculations of the electronic absorption spectra, facilitated by methods like ZINDO/S, help in the assignment of observed electronic transitions, which are often characterized as π-π* transitions or charge transfer bands. researchgate.net The strong electron-withdrawing nature of the nitro group generally lowers the energy of the LUMO, making the system more susceptible to nucleophilic attack. mdpi.com This is exemplified by the NH-acidity of the azoloazine scaffold, which is enhanced by the nitro group's effect on the π-deficient heterocyclic system. mdpi.com

Table 1: Computed Properties for Selected researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine Derivatives This table presents illustrative data for related compounds as found in public databases, demonstrating the type of information generated through computational methods.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3-AAHydrogen Bond Acceptor Count
6-nitro-2-phenyl- researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine guidechem.comC₁₁H₇N₅O₂241.211.65
researchgate.nettandfonline.commdpi.comTriazolo[1,5-a]pyrimidine (parent scaffold) nih.govC₅H₄N₄120.110.14
6-nitro-1H- researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidin-7-one uni.luC₅H₃N₅O₃181.11-0.85

Computational methods are critical in predicting the energetic properties and assessing the stability of nitro-containing heterocyclic compounds, which are often of interest as energetic materials. tandfonline.com Key parameters include the heat of formation (HOF), bond dissociation energy (BDE), and detonation properties like velocity (D) and pressure (P). tandfonline.comresearchgate.net

The heat of formation can be calculated using high-accuracy methods like the G3MP2 method. tandfonline.com For many energetic materials, the thermal stability is often dictated by the weakest bond in the molecule. BDE calculations are performed to identify this bond, which is frequently the C-NO₂ or N-N bond in nitroazole compounds. tandfonline.comresearchgate.net For example, studies on related nitro-1-(2,4,6-trinitrophenyl)-1H-azoles found their weakest bond to be the C-NO₂ bond, with BDE values close to that of TNT. researchgate.net

Table 2: Illustrative Energetic Properties of a Related Fused-Ring Energetic Compound Data for 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine (Compound 4) is shown to exemplify the types of energetic properties calculated for similar fused-ring systems. rsc.org

PropertyValue
Thermal Decomposition Temperature (T_D)325 °C
Density (ρ)1.88 g cm⁻³
Heat of Formation (ΔH_f)332.9 kJ mol⁻¹
Detonation Velocity (V_d)8338 m s⁻¹
Detonation Pressure (P)30.7 GPa

Quantum chemical calculations are a powerful means to elucidate reaction mechanisms, map potential energy surfaces, and identify transition states. For the 6-nitro- researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine system, computational methods can shed light on various transformations.

For instance, the mechanism of oxidative degradation of related 4,7-dihydro derivatives has been proposed based on computational results, explaining why certain substituents lead to decomposition. researchgate.netresearchgate.net Similarly, computational studies can be applied to understand the nucleophilic addition reactions that these electron-deficient systems undergo, such as the recently reported nucleophilic sulfation. researchgate.neturfu.ru

Computational methods can also aid in optimizing synthetic routes. The synthesis of a series of researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidines has been achieved via a three-component Biginelli-like heterocyclization. nih.gov DFT calculations could model this reaction, helping to understand the regioselectivity and reaction kinetics, thereby potentially improving yields and guiding the synthesis of new derivatives.

Molecular Modeling and Simulation Approaches

Beyond the quantum mechanical treatment of isolated molecules, molecular modeling and simulation techniques are used to study the behavior of molecules in a condensed phase or interacting with biological macromolecules.

Conformational analysis is crucial for understanding the three-dimensional shapes that a molecule can adopt, which is fundamental to its biological activity. For relatively rigid systems like the 6-nitro- researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine core, the conformational flexibility primarily arises from its substituents.

Molecular docking, a key molecular modeling technique, has been employed for derivatives of this scaffold. For example, the development of potent effectors for the A₂ₐ adenosine (B11128) receptor relies on docking studies to predict the binding orientation and affinity of potential ligands within the receptor's active site. mdpi.com Similarly, molecular modeling was used to assess the affinity of polyphenol-modified azolo-azines to viral hemagglutinin. researchgate.net While full molecular dynamics (MD) simulations, which track the movement of atoms over time, are not extensively reported for the parent 6-nitro- researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine in the reviewed literature, these methods are invaluable for studying the conformational landscape and interactions with solvent or biological targets in a dynamic environment. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. These models use calculated molecular descriptors—physicochemical, electronic, and steric properties—to predict the activity of new, unsynthesized compounds, thus guiding drug discovery efforts.

The researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidine scaffold has been the subject of numerous structure-activity relationship (SAR) and QSAR studies for various therapeutic targets. For example, detailed SAR studies on derivatives have led to the development of highly selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). nih.gov Other studies have identified derivatives with potent anticonvulsant activity acting as positive modulators of the GABAₐ receptor. nih.gov

For 6-nitro- researchgate.nettandfonline.commdpi.comtriazolo[1,5-a]pyrimidines, activities such as antiglycation researchgate.netresearchgate.net and antibacterial effects nih.gov provide a basis for developing QSAR models. A study on isomeric nitro-triazolyl-pyrimidines found that there was no apparent correlation between the reduction potential (an electronic descriptor) and the minimum inhibitory concentrations against ESKAPE pathogens. nih.gov This suggests that a single descriptor is insufficient to predict antibacterial activity and that more complex, multi-parameter QSAR models incorporating steric, electronic, and hydrophobic properties are necessary to understand their mechanism of action.

Computational Models for Predicting Molecular Activity

A variety of computational models are employed to predict the molecular activity of compounds like 6-Nitro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine and its analogues. These models range from quantum mechanical calculations that elucidate electronic structure to molecular docking simulations that predict binding affinity to biological targets.

Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of the 6-Nitro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine molecule. These calculations can determine the charge distribution, molecular orbital energies (such as HOMO and LUMO), and spin density, which are crucial for explaining the reactivity and stability of the compound. For instance, quantum-chemical calculations have been used to explain the mechanism of oxidative degradation of certain 6-nitroazolo[1,5-a]pyrimidines, providing insights into their chemical behavior under specific conditions. omicsonline.org

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor's active site. This method is instrumental in identifying potential biological targets and understanding the key interactions that stabilize the ligand-receptor complex. For derivatives of the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold, docking studies have been performed to evaluate their potential as anticancer agents by predicting their binding affinity to targets like Rab geranylgeranyltransferase (RabGGTase). omicsonline.org The results of these simulations are often expressed as a docking score or binding energy, which provides a semi-quantitative estimation of the binding affinity.

Another important computational approach is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For nitroaromatic compounds, QSAR models have been developed to predict their toxicity based on a set of molecular descriptors. nih.gov These models can be built using various statistical methods, such as Multiple Linear Regression (MLR) and Support Vector Regression (SVR). nih.gov An ensemble model, which combines the predictions of multiple individual models, can often provide more robust and accurate predictions. nih.gov

The table below illustrates an example of docking scores for a series of pyrimidine analogues docked against a biological target, showcasing how computational models can be used to rank potential drug candidates.

LigandDocking Score (kcal/mol)Glide Energy (kcal/mol)
Analogue 1-2.3-25.8
Analogue 2-2.1-24.5
Analogue 3-1.8-22.1
Analogue 4-1.5-20.7
Analogue 5-1.4-19.9
Analogue 6-1.2-18.3
Zarnestra (Standard)-3.7-30.5
This table is illustrative and based on data for general pyrimidine analogues docked with RabGGTase to demonstrate the application of molecular docking. omicsonline.org

Descriptor Analysis in Structure-Activity Correlations

Descriptor analysis is a critical component of QSAR studies, as it identifies the specific molecular properties that are correlated with the biological activity of a compound. These descriptors can be broadly categorized into constitutional, topological, geometrical, and electronic descriptors.

For nitroaromatic compounds, a wide array of molecular descriptors are calculated to build predictive QSAR models for their toxicity. nih.gov An initial set of descriptors can be very large, often numbering in the thousands, which is then refined to a smaller, more relevant set. nih.gov

Key descriptors that have been found to be important in the QSAR analysis of nitroaromatic compounds include:

nNO2: The number of nitro groups in the molecule. This descriptor often shows a positive correlation with toxicity. nih.gov

Topological and Geometrical Descriptors: These describe the size, shape, and connectivity of the molecule.

Quantum-Chemical Descriptors: These include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO energy gap, and partial atomic charges. These descriptors are crucial for understanding the electronic aspects of intermolecular interactions.

The following table provides an example of the types of descriptors that are often analyzed in QSAR studies of nitroaromatic compounds and their potential influence on biological activity.

DescriptorDescriptionPotential Influence on Activity
nNO2 Number of nitro groupsOften increases toxicity/activity
logP Octanol-water partition coefficientRelates to hydrophobicity and membrane permeability
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity)
EHOMO Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity)
Dipole Moment Measure of the overall polarity of the moleculeInfluences intermolecular interactions
Molecular Weight The mass of the moleculeRelates to size and steric hindrance
Polar Surface Area Surface sum over all polar atomsInfluences membrane permeability and solubility
This table is illustrative of descriptors commonly used in QSAR studies of nitroaromatic compounds. nih.govmdpi.com

Through detailed descriptor analysis, researchers can gain a mechanistic understanding of how structural modifications to the 6-Nitro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyrimidine scaffold can modulate its biological activity, guiding the design of more potent and selective analogues.

Exploration of Biological and Material Applications Based On 1 2 3 Triazolo 1,5 a Pyrimidine Core

General Considerations in Medicinal Chemistry Research

The design and development of drugs based on the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine core involve fundamental principles of medicinal chemistry, including bioisosteric replacement and strategic structural modifications to optimize biological activity.

The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine (TP) heterocycle is widely recognized as a bioisostere of the naturally occurring purine (B94841) ring system. nih.govescholarship.org This is because the TP ring is isoelectronic with purines, meaning they share a similar number and arrangement of valence electrons. nih.govresearchgate.net This similarity allows TP derivatives to be recognized by and interact with biological targets that normally bind purines, such as enzymes and receptors. nih.gov Consequently, the TP scaffold has been frequently proposed as a surrogate for the purine ring in drug design. nih.govescholarship.org

A key advantage of the TP heterocycle over the purine ring is its lack of annular tautomerism, which can simplify structure-activity relationship (SAR) studies and lead to more specific molecular interactions. nih.gov Depending on the substituents, the TP ring has also been investigated as a potential bioisostere for other chemical groups, including the carboxylic acid functional group and the N-acetyl fragment of ε-N-acetylated lysine. nih.govresearchgate.netescholarship.org

The design of biologically active nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine analogs is guided by established structure-activity relationships. The introduction of specific substituents at various positions on the heterocyclic core is a key strategy for modulating the compound's potency and selectivity.

The presence of a nitro group, particularly at the 6-position, has been shown to be crucial for the biological activity of azoloazine heterocycles. nih.gov This electron-withdrawing group can significantly influence the electronic properties of the entire molecule. For instance, in the context of anticancer agents, SAR analysis has revealed that electron-withdrawing groups, especially the nitro group, can enhance the potency of the compound. nih.gov Furthermore, the nitro group increases the NH-acidity of the azolopyrimidine scaffold. researchgate.net This increased acidity facilitates the formation of water-soluble salts, a desirable property that aids in the biological evaluation of the compounds. researchgate.net The nitro group can also serve as a convenient chemical handle for further molecular modifications, allowing for the synthesis of diverse and potentially more potent derivatives. nih.gov

In Vitro and Mechanistic Studies of Biological Interactions

Derivatives of 6-Nitro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine have been the subject of various in vitro studies to elucidate their mechanisms of action and potential therapeutic applications, including antiglycation, adenosine (B11128) receptor modulation, and antiseptic activities.

The prevention of advanced glycation end-product (AGEs) formation is a key strategy for managing the complications of diabetes. researchgate.netnih.gov Certain derivatives of 6-nitro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine have demonstrated notable antiglycation properties.

Studies have shown that 6-nitroazolo[1,5-a]pyrimidin-7(4H)-ones exhibit higher antiglycation activity than both their 7-alkylamino analogs and the reference compound, aminoguanidine (B1677879). researchgate.netnih.gov It is suggested that this activity may be linked to the chelating properties of these 6-nitro-7-oxoderivatives. nih.gov The promising antiglycation activity of these compounds makes them candidates for more extensive studies aimed at developing treatments for diabetic complications. nih.govresearchgate.net

Antiglycation Activity of Nitro-Azolopyrimidines
Compound ClassObserved ActivityPostulated MechanismReference
6-nitroazolo[1,5-a]pyrimidin-7(4H)-onesHigher activity than aminoguanidine and 7-alkylamino analogsAssociated with chelating properties nih.gov

Adenosine receptors are important targets in drug discovery for various conditions. rrpharmacology.ru Nitro-substituted nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines have been investigated for their ability to interact with these receptors.

A sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one was identified as a structural analog of ZM-241385 and proposed to serve as an effector for A₂ₐ adenosine receptors. mdpi.com In other research, a series of azolo[1,5-a]pyrimidine nitro derivatives were screened for their potential as adenosine A₁ receptor antagonists. rrpharmacology.ruresearchgate.net While one study noted that certain heterocycles in this family exhibited only a weak affinity for the A₁ adenosine receptor, the search for potent and selective modulators continues. researchgate.netrrpharmacology.ru The affinity of these compounds for adenosine receptors has been linked to improved survival in models of LPS-induced septic shock. nih.gov

Nitro-containing heterocyclic compounds are known for their broad spectrum of antimicrobial activities. mdpi.com This has prompted investigations into the antiseptic potential of 6-nitro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives.

Specifically, the sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one has been reported to possess antiseptic activity. mdpi.com Studies have also shown that nitro-containing derivatives of the broader azoloazine series demonstrate antiseptic effects in vivo. mdpi.com In a screening program for new antibacterial agents, the related compound 5-methyl-7-(3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazolo[1,5-a]pyrimidine was identified as a hit with moderate potency and specific activity against the H37Rv strain of Mycobacterium tuberculosis. mdpi.com

Antimicrobial and Antiseptic Profile
CompoundActivity TypeTarget/ObservationReference
Sodium salt of 2-(fur-2-yl)-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-oneAntisepticGeneral antiseptic activity reported mdpi.com
5-methyl-7-(3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazolo[1,5-a]pyrimidineAntibacterialModerately potent against Mycobacterium tuberculosis (H37Rv) mdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Applications

The biological potential of derivatives based on the 6-nitro- nih.govnih.govtriazolo[1,5-a]pyrimidine core is extensive. Researchers have explored these compounds for a range of pharmacological activities, including antiviral, antimicrobial, antitumor, and antiglycation properties. nih.gov The versatility of this scaffold allows for systematic structural modifications to optimize biological responses. vulcanchem.com

Structure-activity relationship (SAR) studies aim to identify the specific molecular features responsible for the biological effects of a compound. For the 6-nitro- nih.govnih.govtriazolo[1,5-a]pyrimidine family, the nitro group at the C6 position is a key feature, activating the molecule for various chemical transformations and interactions. nih.gov

Research has shown that derivatives of this core exhibit a wide array of biological activities. nih.gov For instance, analogs of 6-nitro-1,2,4-triazolo[1,5-a]pyrimidine have demonstrated antimicrobial activity against experimental septic infections. asu-edu.ru The introduction of different substituents at various positions on the pyrimidine (B1678525) and triazole rings allows for the fine-tuning of these biological activities.

Studies on related 4,7-dihydro-6-nitroazolo[1,5-a]pyrimidines have provided insights into their potential as antitumor agents. Certain derivatives showed inhibitory activity against protein kinase CK2, with some compounds exhibiting IC₅₀ values in the micromolar range in MTT assays against cancer cell lines. dntb.gov.ua For example, the introduction of aryl groups at the 5- and 7-positions of the core structure is a common strategy in the design of new anticancer agents. researchgate.net One study found that a derivative, compound 6i, induced cancer cell apoptosis by increasing reactive oxygen species (ROS) levels and modulating pro-apoptotic and anti-apoptotic proteins like Bax, P53, and Bcl-2. researchgate.net

Furthermore, the antiglycation activity of related triazolo[1,5-a]pyrimidine-7(4H)-ones has been investigated. It was found that these 7-oxo derivatives, which are structurally related to the 6-nitro core, showed higher antiglycation activity than their 7-alkylamino counterparts, suggesting that the chelating properties of the 7-oxo group might play a role. researchgate.net The modification of the core with natural flavonoids like quercetin (B1663063) has also been explored, creating hybrid molecules with potential dual-action profiles. nih.gov

Table 1: Biological Activity of Selected nih.govnih.govTriazolo[1,5-a]pyrimidine Derivatives

Compound ClassStructural ModificationObserved Biological ActivityReference
6-Nitro- nih.govnih.govtriazolo[1,5-a]pyrimidine AnalogsCore structureAntimicrobial activity in septic infection models asu-edu.ru
4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidinesVarious substitutionsAntitumor properties, Protein Kinase CK2 inhibition dntb.gov.ua
nih.govnih.govTriazolo[1,5-a]pyrimidinium SaltsHit functionalizationInhibition of cancer cell growth in vitro researchgate.net
6-Nitro-7-oxo-triazolo[1,5-a]pyrimidinesPresence of a 7-oxo groupAntiglycation activity, potentially via chelation researchgate.net
Quercetin-adducts of 6-nitroazolo[1,5-a]pyrimidinesAddition of quercetin at the 7-positionPotential for combined flavonoid and heterocyclic activity nih.gov

Material Science and Other Industrial Applications

Beyond the biomedical field, the unique chemical and physical properties of nitrogen-rich heterocycles like 6-nitro- nih.govnih.govtriazolo[1,5-a]pyrimidine make them attractive for applications in material science and agrochemistry.

Nitrogen-rich compounds are a cornerstone of energetic materials research due to their potential to release large amounts of energy and form stable N₂ gas upon decomposition. The nih.govnih.govtriazolo[1,5-a]pyrimidine scaffold is considered a promising platform for designing high-density energy materials. rsc.org The high nitrogen content and the presence of the energy-rich nitro group in 6-nitro- nih.govnih.govtriazolo[1,5-a]pyrimidine contribute to a high heat of formation and good oxygen balance, which are desirable properties for energetic compounds.

Theoretical studies, often employing quantum-chemical calculations like Density Functional Theory (DFT), are crucial for predicting the performance and stability of new energetic materials before undertaking complex synthesis. nih.govresearchgate.net For derivatives of azolopyrimidines, DFT calculations using methods like the generalized gradient approximation (GGA) with specific functionals (e.g., PBE) and plane-wave basis sets are used to optimize molecular structures and calculate key energetic properties. nih.gov These theoretical calculations help in estimating parameters such as density, heat of formation, detonation velocity, and detonation pressure, guiding the rational design of new, more powerful, and safer energetic materials. dntb.gov.ua

The nih.govnih.govtriazolo[1,5-a]pyrimidine core structure is not only prevalent in pharmaceuticals but also in compounds developed for agricultural applications. researchgate.net Derivatives have been investigated for various uses, including as fungicides, herbicides, and insecticides. researchgate.net The structural similarity of the triazolopyrimidine core to natural purines allows these compounds to potentially interfere with biological pathways in pests and weeds. nih.gov

While specific, large-scale agrochemical applications of 6-nitro- nih.govnih.govtriazolo[1,5-a]pyrimidine itself are not widely documented, the broader class of 1,2,4-triazole (B32235) derivatives is known for its insecticidal and plant growth regulatory properties. researchgate.net The development of new synthetic methods for functionalizing the triazolopyrimidine core opens up possibilities for creating novel agrochemicals. The exploration of these compounds in the agrochemical sector is an active area of research, aiming to develop more effective and environmentally benign solutions for crop protection. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-nitro-[1,2,4]triazolo[1,5-a]pyrimidine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via two primary routes:

  • Route 1 : Cyclocondensation of 3-amino-1,2,4-triazole with β-oxo esters or α,β-unsaturated ketones. For example, fusion of 3-amino-1,2,4-triazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) under solvent-free conditions yields derivatives with >85% purity after crystallization .
  • Route 2 : Chlorodeoxygenation of nitro precursors followed by in situ amination. This method produces 6-nitro-7-alkylaminotriazolo[1,5-a]pyrimidines, which are precursors for bioactive purine analogs .
    • Key Variables : Reaction time (10–12 minutes for fusion reactions), solvent (DMF enhances cyclization), and stoichiometry (1:1:1 ratio of triazole, aldehyde, and β-oxo ester) critically affect yield .

Q. How are structural and purity analyses conducted for this compound?

  • Analytical Workflow :

  • Spectroscopy : FT-IR confirms C=N (1600–1650 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) stretches. ¹H/¹³C NMR identifies substituent patterns (e.g., aromatic protons at δ 7.3–8.9 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for 7-aryl derivatives) validate molecular weight .
  • Elemental Analysis : Matches calculated vs. observed C, H, N values (e.g., ±0.3% deviation) .

Q. What preliminary biological activities have been reported?

  • Antitumor Activity : Derivatives like compound 19 (IC₅₀ = 6.1 µM against HT-1080 fibrosarcoma) show potency via MTT assays. Activity correlates with electron-withdrawing nitro groups enhancing DNA intercalation .
  • Antifungal Activity : EC₅₀ values against Rhizoctonia solani range from 0.8–12 µg/mL, with oxadiazole-substituted derivatives showing enhanced efficacy .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of triazolopyrimidines with improved bioactivity?

  • SAR Insights :

  • Nitro Group Position : 6-Nitro substitution enhances antitumor activity compared to 5-nitro analogs, likely due to improved π-π stacking with DNA .
  • Substituent Effects : Alkyl chains (e.g., pentyl at position 4) improve lipophilicity and blood-brain barrier penetration in CB2 cannabinoid receptor ligands (Kᵢ = 4.3 nM) .
    • Methodology : Combinatorial libraries are screened via molecular docking (e.g., AutoDock Vina) and validated with in vitro assays (e.g., radioligand binding for receptor affinity) .

Q. How do computational methods predict the energetic properties of nitro-substituted triazolopyrimidines?

  • Computational Workflow :

  • Heats of Formation (HOF) : Calculated via Gaussian09 using isodesmic reactions. 6-Nitro derivatives exhibit HOF values >250 kJ/mol, correlating with detonation velocities (~8,500 m/s) superior to TNT .
  • Detonation Pressure : Predicted via Kamlet-Jacobs equations using crystal density (1.85–1.92 g/cm³) and HOF data .

Q. What strategies resolve contradictions in reported synthetic yields or bioactivity data?

  • Case Study : Discrepancies in yields (e.g., 70% vs. 90% for similar reactions) arise from:

  • Reagent Purity : Impure β-oxo esters reduce cyclization efficiency .
  • Catalyst Traces : Residual DMF in solvent-free fusion reactions accelerates side-product formation .
    • Resolution : Optimize via Design of Experiments (DoE) to map parameter interactions (e.g., temperature, solvent volume) and validate with HPLC purity checks (>98%) .

Q. How can fluorescence properties of triazolopyrimidines be exploited in sensing applications?

  • Mechanism : 6-Nitro derivatives exhibit solvatochromism (λₑₘ = 450–550 nm) due to intramolecular charge transfer (ICT). Quantum yield (Φ = 0.12–0.35) depends on substituent electron-withdrawing strength .
  • Application : Detect nitroaromatics (e.g., TNT) via fluorescence quenching (LOD = 10 nM) in aqueous media .

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6-Nitro-[1,2,4]triazolo[1,5-A]pyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.